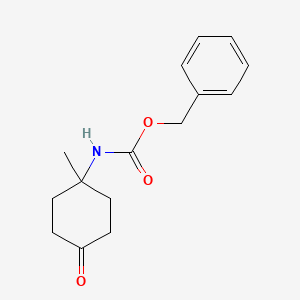

benzyl N-(1-methyl-4-oxocyclohexyl)carbamate

描述

属性

IUPAC Name |

benzyl N-(1-methyl-4-oxocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(9-7-13(17)8-10-15)16-14(18)19-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZPOHISTYUMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-methyl-4-oxocyclohexyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.

Reduction: The major product is the corresponding alcohol.

Substitution: The products depend on the nucleophile used but typically involve the replacement of the benzyl group.

科学研究应用

Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate is used in various scientific research fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of benzyl N-(1-methyl-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclohexyl ring and benzyl group contribute to the compound’s overall stability and reactivity .

相似化合物的比较

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Molecular Formula | Molar Mass (g/mol) | Notable Features |

|---|---|---|---|---|

| Benzyl N-(1-methyl-4-oxocycloclohexyl)carbamate | Benzyl, 4-oxocyclohexyl, methyl | Not reported | Not reported | Cyclohexyl backbone with ketone and methyl |

| tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate | tert-Butyl, 4-oxocyclohexyl, methyl | C₁₂H₂₁NO₃ | 219.26 | Enhanced stability under acidic conditions |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | 3-Chlorophenyl, methyl, benzyl | Not reported | Not reported | High selectivity for AChE/BChE inhibition |

| Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate | Bicyclic framework, hydroxymethyl, benzyl | C₁₄H₁₇NO₄ | 263.29 | High predicted density (1.32 g/cm³) |

- Cyclohexyl vs. Aromatic Backbones: The target compound’s cyclohexyl ring contrasts with the aromatic or bicyclic frameworks of other carbamates.

- Protecting Groups: The benzyl group in the target compound is more labile under hydrogenolytic conditions compared to the tert-butyl group in its analog, which is stable under acidic conditions but cleavable via strong acids .

Physicochemical Properties

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for benzyl N-(1-methyl-4-oxocyxyclohexyl)carbamate?

- Methodological Answer : The compound can be synthesized via carbamate formation using benzyl chloroformate and a cyclohexylamine precursor. For example, tert-butyl analogs (e.g., tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate) are prepared by reacting tert-butyl carbamate precursors with activated carbonyl intermediates under anhydrous conditions . Adjustments for the benzyl variant may involve using benzyl chloroformate and a base like triethylamine to couple with 1-methyl-4-oxocyclohexylamine. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- NMR Spectroscopy : Key markers include the benzyloxy group (δ 5.1–5.3 ppm for CH₂, δ 7.3–7.4 ppm for aromatic protons) and the cyclohexyl carbonyl (δ ~210 ppm in ¹³C NMR) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS.

- X-ray Crystallography : For unambiguous confirmation, employ SHELXL for refinement and ORTEP-3 for visualization .

Q. What solvent systems are optimal for recrystallizing this carbamate?

- Methodological Answer : Polar aprotic solvents like ethyl acetate or THF are effective. Slow evaporation at 4°C often yields high-purity crystals. For tert-butyl analogs, hexane/ethyl acetate mixtures (3:1 v/v) are reported to produce stable polymorphs .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl ring impact reactivity in downstream functionalization?

- Methodological Answer : The axial vs. equatorial orientation of the methyl and oxo groups affects nucleophilic attack on the carbonyl. Computational modeling (DFT) can predict transition states, while experimental validation via diastereomer separation (e.g., chiral HPLC) is recommended . For example, trans-4-amino derivatives (as in tert-butyl analogs) show distinct reactivity in amide couplings compared to cis isomers .

Q. What strategies mitigate racemization during synthesis of chiral derivatives?

- Methodological Answer :

- Use low-temperature reactions (<0°C) to slow keto-enol tautomerism.

- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize intermediates.

- Monitor enantiomeric excess via circular dichroism or chiral stationary-phase HPLC, as demonstrated in piperidine carbamate studies .

Q. How can computational tools resolve contradictions in crystallographic data for polymorphic forms?

- Methodological Answer :

- Refine conflicting datasets using SHELXL’s TWIN/BASF commands to account for twinning or disorder .

- Compare ORTEP-generated models with Powder XRD patterns to identify dominant polymorphs .

- Molecular dynamics simulations (e.g., GROMACS) can predict solvent-dependent crystallization pathways.

Q. What role does the carbamate group play in stabilizing the compound under acidic/basic conditions?

- Methodological Answer : The benzyl carbamate group hydrolyzes under strong acidic conditions (e.g., HCl/THF) but remains stable in mild bases (pH 8–10). Comparative studies with tert-butyl carbamates suggest that steric bulk (tert-butyl vs. benzyl) alters hydrolysis kinetics, as seen in calpain inhibitor research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。